molecular formula C8H10N2O2 B1453683 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 55365-04-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1453683
CAS RN: 55365-04-3
M. Wt: 166.18 g/mol
InChI Key: ZUICHPZYIKILCQ-UHFFFAOYSA-N
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Patent
US07829568B2

Procedure details

2-[(3-chloro-benzoyl)-methyl-amino]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester and 2-[(3-chloro-benzoyl)-methyl-amino]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester (1.0 mmol together) were dissolved in a solution of 16 mL MeOH/dioxan/4 M NaOH in water in a ratio of 15/4/1, and the solution was stirred over night at room temperature. Further NaOH in water (1.5 mL, 6 mmol) was added thereto. After 45 minutes the solvent was removed under vacuum, EtOAc (60 mL) was added thereto and the organic phase was washed with 0.5 M KHSO4 in water (50 mL). The aqueous phase was extracted with EtOAc (60 mL), the combined organic phases were washed with saturated aqueous NaCl solution (80 mL) and dried over sodium sulphate, and the solvent was removed under vacuum. 234 g (70% over two stages) of the desired product 2-(3-chloro-benzoyl)-methyl-amino]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid were obtained.
Name
2-[(3-chloro-benzoyl)-methyl-amino]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[(3-chloro-benzoyl)-methyl-amino]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeOH dioxan
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:9]2=[N:8][C:7]=1[N:15]([C:17](=[O:25])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[CH:19]=1)[CH3:16])=[O:5])C.C[O:27][C:28]([C:30]1[N:34]2[CH2:35][CH2:36][CH2:37][CH2:38][C:33]2=[N:32][C:31]=1N(C(=O)C1C=CC=C(Cl)C=1)C)=[O:29].[OH-].[Na+]>CO.O1CCOCC1.O>[Cl:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[C:17]([N:15]([CH3:16])[C:7]1[N:8]=[C:9]2[CH2:14][CH2:13][CH2:12][CH2:11][N:10]2[C:6]=1[C:4]([OH:5])=[O:3])=[O:25].[N:32]1[CH:31]=[C:30]([C:28]([OH:29])=[O:27])[N:34]2[CH2:35][CH2:36][CH2:37][CH2:38][C:33]=12 |f:2.3,4.5|

Inputs

Step One
Name
2-[(3-chloro-benzoyl)-methyl-amino]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C2N1CCCC2)N(C)C(C2=CC(=CC=C2)Cl)=O
Name
2-[(3-chloro-benzoyl)-methyl-amino]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=C(N=C2N1CCCC2)N(C)C(C2=CC(=CC=C2)Cl)=O
Name
MeOH dioxan
Quantity
16 mL
Type
solvent
Smiles
CO.O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 45 minutes the solvent was removed under vacuum, EtOAc (60 mL)
Duration
45 min
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the organic phase was washed with 0.5 M KHSO4 in water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (60 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with saturated aqueous NaCl solution (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)N(C=2N=C3N(CCCC3)C2C(=O)O)C)C=CC1
Name
Type
product
Smiles
N=1C=C(N2C1CCCC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.